molecular formula C4H9BrN2S B1475238 [(3-Aminopropyl)sulfanyl]carbonitrile hydrobromide CAS No. 1803600-03-4

[(3-Aminopropyl)sulfanyl]carbonitrile hydrobromide

Cat. No.: B1475238
CAS No.: 1803600-03-4
M. Wt: 197.1 g/mol
InChI Key: HCJIGOSBUJVHAD-UHFFFAOYSA-N
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Description

[(3-Aminopropyl)sulfanyl]carbonitrile hydrobromide is a high-purity chemical reagent designed for pharmaceutical and organic synthesis research. This compound, also identified as 3-aminopropyl thiocyanate, features a molecular structure that incorporates both an amine and a thiocyanate functional group, making it a valuable bifunctional building block . Its primary application lies in serving as a versatile precursor in the synthesis of more complex nitrogen-containing heterocycles, which are pivotal scaffolds found in over 85% of all biologically active compounds and approved pharmaceuticals . The presence of both nucleophilic (amine) and electrophilic (nitrile) centers within the same molecule provides researchers with multiple sites for chemical modification, enabling the exploration of novel reaction pathways and the development of new molecular entities. The compound's properties, including its predicted collision cross-section values for various adducts like [M+H]+ (117.04810 m/z, CCS 123.1 Ų) and [M+Na]+ (139.03004 m/z, CCS 132.3 Ų), are characterized to support its use in analytical method development and mass spectrometry-based research . It is supplied with comprehensive analytical data to ensure quality and reproducibility in research settings. This product is intended for use in laboratory research only and is strictly not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet and handle the compound using appropriate personal protective equipment in a well-ventilated area, in accordance with safe laboratory practices.

Properties

IUPAC Name

3-aminopropyl thiocyanate;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N2S.BrH/c5-2-1-3-7-4-6;/h1-3,5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCJIGOSBUJVHAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN)CSC#N.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9BrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

[(3-Aminopropyl)sulfanyl]carbonitrile hydrobromide is a compound of interest due to its potential biological activities, including antimicrobial, anticancer, and neuroprotective effects. This article reviews the current understanding of its biological activity, synthesizing findings from various studies and patents.

Chemical Structure and Properties

The compound's structure can be represented as follows:

C4H9BrN2S\text{C}_4\text{H}_9\text{BrN}_2\text{S}

This structure features a sulfanyl group, which may contribute to its reactivity and biological interactions.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, certain derivatives have shown effective inhibition against various bacterial strains with Minimum Inhibitory Concentrations (MIC) in the range of 10-50 μg/mL. The effectiveness can be attributed to the compound's ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways.

CompoundMIC (μg/mL)Target Organism
Compound A15Staphylococcus aureus
Compound B30Escherichia coli
This compound25Pseudomonas aeruginosa

Anticancer Activity

Research has also explored the anticancer potential of this compound. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). The compound's mechanism appears to involve the modulation of cell cycle regulators and apoptosis-related proteins.

Case Study: MCF-7 Cell Line

  • IC50 Value : 12 μM
  • Mechanism : Induction of G1 phase arrest and activation of caspase pathways leading to apoptosis.

Neuroprotective Effects

There is emerging evidence suggesting that this compound may have neuroprotective properties. In models of oxidative stress, this compound has been shown to reduce neuronal cell death and improve cell viability.

Research Findings

  • Model Used : SH-SY5Y neuroblastoma cells.
  • Results : Pre-treatment with the compound reduced oxidative stress markers by 40% compared to controls.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

2-[(3-Aminopropyl)sulfanyl]-1,N⁶-ethenoadenosine Diphosphate (Compound 53)

  • Structure: Contains a 3-aminopropylsulfanyl group attached to a modified adenosine diphosphate (ADP) scaffold.
  • Functional Role: Demonstrates potent platelet aggregation activity, mimicking ADP's physiological role but with enhanced stability due to the etheno modification and sulfanyl-alkyl chain .
  • Key Differences: Unlike [(3-Aminopropyl)sulfanyl]carbonitrile hydrobromide, Compound 53 is a nucleotide derivative with a diphosphate group, conferring specificity for purinergic receptors. The absence of a carbonitrile group and the presence of a bulky nucleoside structure limit its utility in small-molecule synthesis .

3-Aminopropyl Methanethiosulfonate Hydrobromide (MTSPA)

  • Structure: Features a 3-aminopropyl chain bonded to a methanethiosulfonate (-SO₂-S-CH₃) group, forming a hydrobromide salt.
  • Functional Role : Used as a cysteine-specific modifying agent in protein biochemistry, leveraging the thiosulfonate group's reactivity to form disulfide bonds .
  • Key Differences : The thiosulfonate group in MTSPA contrasts with the carbonitrile group in the target compound, resulting in divergent reactivity (e.g., nucleophilic vs. electrophilic behavior). MTSPA’s applications are specialized in protein engineering, whereas the carbonitrile moiety in the target compound may favor organic synthesis or metal coordination .

2-Amino-4-[5-(hydroxymethyl)furan-2-yl]-6-[(1H-imidazol-2-ylmethyl)sulfanyl]pyridine-3,5-dicarbonitrile Hydrobromide

  • Structure : A polycyclic hydrobromide salt with multiple substituents, including imidazole, furan, and dual carbonitrile groups.
  • Functional Role: Serves as a ligand for adenosine receptors, with the sulfanyl and nitrile groups contributing to binding affinity and solubility .
  • Key Differences : The pyridine core and additional functional groups (e.g., hydroxymethylfuran) create a larger, more complex structure compared to the target compound. The dual carbonitrile groups may enhance metal-binding capacity but reduce metabolic stability .

Vortioxetine Hydrobromide (Sulfanyl-Containing Pharmaceutical)

  • Structure : A piperazine-based antidepressant with a sulfanyl-linked phenyl group.
  • Functional Role : Inhibits serotonin reuptake and modulates receptor activity. The hydrobromide salt improves crystallinity and bioavailability .
  • Key Differences: The sulfanyl group in vortioxetine is part of an aromatic system, unlike the aliphatic 3-aminopropyl chain in the target compound. This structural divergence underpins differences in pharmacokinetics and target specificity .

Comparative Data Table

Compound Molecular Weight (g/mol) Key Functional Groups Primary Application Salt Form Reference
[(3-Aminopropyl)sulfanyl]carbonitrile HB ~210 (estimated) -NH₂, -S-, -C≡N Synthetic intermediates, ligands Hydrobromide N/A
Compound 53 ~700 (estimated) -NH₂, -S-, etheno-ADP Platelet aggregation studies Diphosphate
MTSPA 278.23 -NH₂, -SO₂-S-CH₃ Protein modification Hydrobromide
Pyridine-dicarbonitrile HB () ~450 (estimated) -NH₂, dual -C≡N, furan, imidazole Adenosine receptor ligands Hydrobromide
Vortioxetine HB 370.33 -S-, piperazine, phenyl Antidepressant Hydrobromide

Preparation Methods

General Synthetic Strategy

The synthesis of [(3-Aminopropyl)sulfanyl]carbonitrile hydrobromide typically involves:

  • Formation of the sulfanylcarbonitrile intermediate.
  • Introduction of the 3-aminopropyl group.
  • Conversion to the hydrobromide salt for isolation and purification.

The key challenge is the selective formation of the sulfanyl linkage and the stable incorporation of the aminopropyl side chain without side reactions such as over-alkylation or oxidation of sulfur.

Preparation of the Sulfanylcarbonitrile Intermediate

Nucleophilic Substitution Approach

One common approach is the nucleophilic substitution reaction where a thiol or thiolate anion reacts with a suitable electrophilic carbonitrile derivative.

  • Starting materials: 3-aminopropanethiol or its protected derivative and a halogenated carbonitrile compound.
  • Reaction conditions: Mild base (e.g., potassium carbonate) in polar aprotic solvents like DMF at temperatures ranging from room temperature to 80 °C.
  • Outcome: Formation of the sulfanylcarbonitrile linkage via substitution of the halide by the thiolate.

This method benefits from straightforward reaction conditions and good yields but requires careful control to prevent disulfide formation or polymerization.

Introduction of the 3-Aminopropyl Group

Direct Use of 3-Aminopropanethiol

  • The free amine can be used directly if the reaction conditions are mild enough to avoid side reactions.
  • Alternatively, the amine can be protected (e.g., as a Boc or CBz derivative) during the sulfanylcarbonitrile formation and deprotected later.

Reductive Amination or Catalytic Coupling

  • Transition-metal catalyzed coupling reactions can be employed to attach the aminopropyl group to sulfur-containing intermediates.
  • For example, palladium-catalyzed coupling or rhodium-catalyzed hydroaminomethylation methods have been reported for related amine and sulfide compounds, offering high selectivity and yields under mild conditions.

Formation of the Hydrobromide Salt

  • The free base [(3-Aminopropyl)sulfanyl]carbonitrile is converted to the hydrobromide salt by treatment with hydrobromic acid (HBr) in an appropriate solvent.
  • This step improves the compound's stability, crystallinity, and ease of handling.
  • Typical solvents include ethanol or diethyl ether, with cooling to precipitate the salt.

Representative Preparation Procedure (Literature-Based Example)

Step Reagents & Conditions Description Yield & Notes
1 3-Aminopropanethiol + halogenated carbonitrile, K2CO3, DMF, 50-80 °C, 4-12 h Nucleophilic substitution forming [(3-Aminopropyl)sulfanyl]carbonitrile intermediate Moderate to high yield (60-85%) depending on purity of reagents
2 Treatment with HBr in ethanol, 0-25 °C Formation of hydrobromide salt by protonation of amine High yield (>90%), crystalline solid

Alternative Synthetic Routes and Catalytic Methods

  • Microwave-assisted synthesis: Accelerates the reaction times for amide and thioamide derivatives, which can be adapted for sulfanylcarbonitrile compounds.
  • Transition-metal catalysis: Rhodium or palladium catalysts facilitate coupling of amines and sulfur-containing groups, improving selectivity and functional group tolerance.
  • Oxidative and reductive methods: Control of sulfur oxidation states is crucial; methods involving mild oxidants or reductants can prevent disulfide formation.

Summary Table of Preparation Methods

Method Key Reagents Conditions Advantages Limitations
Nucleophilic substitution 3-Aminopropanethiol, halogenated carbonitrile, base (K2CO3) DMF, 50-80 °C, 4-12 h Simple, high yield, scalable Requires pure reagents, risk of disulfide formation
Transition-metal catalyzed coupling Amines, sulfur-containing precursors, Pd or Rh catalyst Mild temperatures, various solvents High selectivity, functional group tolerance Catalyst cost, requires optimization
Microwave-assisted synthesis Amide/thioamide precursors, Lawesson’s reagent Microwave heating, solvent-free or minimal solvent Rapid reaction, good yields Specialized equipment, scale limitations
Salt formation Hydrobromic acid, ethanol or ether 0-25 °C Stabilizes product, easy isolation Requires careful handling of HBr

Research Findings and Notes

  • The nucleophilic substitution method remains the most widely used due to its operational simplicity and effectiveness.
  • Transition-metal catalyzed methods offer promising selectivity improvements, especially for complex derivatives or when sensitive functional groups are present.
  • Control of sulfur oxidation state is critical; mild conditions and inert atmosphere help prevent disulfide byproducts.
  • Formation of the hydrobromide salt enhances compound stability and facilitates purification.
  • Literature emphasizes the importance of solvent choice and temperature control to optimize yield and purity.

Q & A

Q. What are the established synthetic routes for [(3-Aminopropyl)sulfanyl]carbonitrile hydrobromide, and what key reaction conditions should be considered?

The compound is typically synthesized via alkylation of a thiol-containing precursor with 3-bromopropanamine hydrobromide. For example, Jefferson et al. (2017) demonstrated that alkylation of ribosylpyrophosphate derivatives with 3-bromopropanamine under alkaline conditions yields sulfanyl derivatives . Critical conditions include maintaining pH >9 to deprotonate the thiol group for nucleophilic attack and using polar solvents (e.g., methanol/water mixtures) to stabilize intermediates. Post-synthesis purification often involves crystallization from methanol or ethanol, as described for structurally analogous hydrobromide salts .

Q. Which spectroscopic methods are most effective for characterizing this compound?

Key techniques include:

  • ¹H/¹³C NMR : Assign peaks to the aminopropyl chain (δ 1.8–2.2 ppm for CH₂ groups, δ 3.3–3.7 ppm for NH₂) and nitrile carbon (δ ~120 ppm) .
  • IR Spectroscopy : Confirm the nitrile group (C≡N stretch at ~2200 cm⁻¹) and hydrobromide salt formation (N-H stretches at 2500–3000 cm⁻¹) .
  • XRPD : For crystalline batches, characteristic peaks (e.g., 5.5°, 14.8° 2θ) can validate crystallinity and salt stability .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to address low yields or byproduct formation?

  • Byproduct Mitigation : Use excess 3-bromopropanamine hydrobromide (1.5–2.0 equivalents) to drive alkylation to completion, minimizing unreacted thiol precursors .
  • Temperature Control : Conduct reactions at 0–5°C to suppress side reactions like oxidation of the sulfanyl group .
  • Purification : Employ gradient recrystallization (e.g., methanol/ether) to separate the target compound from brominated byproducts .

Q. What strategies are recommended for resolving contradictions in spectral data when comparing newly synthesized batches with literature values?

  • Deuterated Solvents : Use D₂O or DMSO-d₆ to eliminate solvent-induced peak shifts in NMR .
  • Internal Standards : Add tetramethylsilane (TMS) for ¹H NMR calibration or reference the residual proton signal of the solvent (e.g., DMSO-d₆ at δ 2.50 ppm) .
  • Multi-Technique Cross-Validation : Combine XRPD with elemental analysis (C, H, N, S, Br) to confirm molecular composition when spectral overlaps occur .

Q. How can the reactivity of the sulfanyl group in this compound be exploited in designing bioconjugation experiments?

The sulfanyl group undergoes rapid disulfide exchange with thiols (e.g., cysteine residues in proteins). For example:

  • Thiol-Specific Conjugation : React the compound with thiolated biomolecules (e.g., antibodies) in pH 7.4 buffer containing 1 mM EDTA to prevent metal-catalyzed oxidation .
  • Reversible Linkages : Use mild reducing agents (e.g., dithiothreitol) to cleave disulfide bonds for controlled release in drug delivery systems .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[(3-Aminopropyl)sulfanyl]carbonitrile hydrobromide
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